1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide
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Overview
Description
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide is a complex organic compound featuring a triazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the triazole and piperidine intermediates, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antifungal or antibacterial agent.
Materials Science: Use in the development of new materials with unique properties.
Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-1-ethyl-1H-1,2,4-triazole-3-thiol
Uniqueness
1-(((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide is unique due to the presence of both the triazole and piperidine rings, which can confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, binding affinity, and specificity for certain targets.
Properties
IUPAC Name |
1-[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-2-24-17(13-3-5-14(19)6-4-13)21-22-18(24)27-11-15(25)23-9-7-12(8-10-23)16(20)26/h3-6,12H,2,7-11H2,1H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPINQBRTHQQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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